

Kinase selectivity profiling of BTK-IN-17 against a panel of kinases

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Compound of Interest		
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A Comparative Guide to the Kinase Selectivity of BTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of small molecule inhibitors targeting BTK has revolutionized the therapeutic landscape for these conditions. A key differentiator among these inhibitors is their kinase selectivity profile, which dictates their ontarget potency and off-target effects, thereby influencing their overall efficacy and safety. This guide provides a comparative analysis of the kinase selectivity of three prominent BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib, supported by experimental data.

Kinase Selectivity Profiles: A Head-to-Head Comparison

The selectivity of a kinase inhibitor is a crucial attribute that determines its therapeutic index. Off-target inhibition can lead to undesirable side effects, while a highly selective inhibitor can offer a more favorable safety profile. The following tables summarize the kinase selectivity data for ibrutinib, acalabrutinib, and zanubrutinib against a panel of kinases.

Table 1: Inhibition of Selected Off-Target Kinases by BTK Inhibitors (IC50 values in nM)



Kinase	lbrutinib (IC50 nM)	Acalabrutinib (IC50 nM)	Zanubrutinib (IC50 nM)	Reference
втк	0.5	<10	<1	[1][2]
TEC	78	>1000	10	[3]
ITK	10	31	67	[1][3]
EGFR	>1000	>1000	>1000	[4]
BLK	0.9	30	0.3	[4]
ВМХ	1.1	46	0.2	[4]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.

Table 2: Number of Off-Target Kinases Inhibited >50% at 1 μM

Inhibitor	Number of Off- Target Kinases Inhibited >50%	Total Kinases Screened	Reference
Ibrutinib	17	370	[5]
Acalabrutinib	-	-	-
Zanubrutinib	7	370	[5]

Note: A lower number of off-target kinases inhibited indicates higher selectivity.[5] Acalabrutinib data was not available in the same comparative screen. However, other studies have consistently reported it to be more selective than ibrutinib.[1][6]

Experimental Protocols

The data presented in this guide were generated using established methodologies for kinase selectivity profiling. The two primary methods referenced are KINOMEscan and cellular target engagement assays like NanoBRET.



KINOMEscan® Assay (DiscoverX)

This is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Brief Protocol:

- Preparation: Kinases are tagged with a unique DNA identifier. An immobilized ligand is prepared on a solid support.
- Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together.
- · Washing: Unbound components are washed away.
- Quantification: The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
- Data Analysis: The results are expressed as percent of control (DMSO), and for compounds showing significant binding, a dissociation constant (Kd) or IC50 is determined from a dose-response curve.[7][8][9]

NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega)

This assay measures the binding of a test compound to its target kinase within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is fused to a NanoLuc® luciferase (the energy donor), and a fluorescently labeled tracer that binds to the kinase's active site is used (the energy acceptor). When the tracer is bound to the kinase, BRET occurs.



A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.

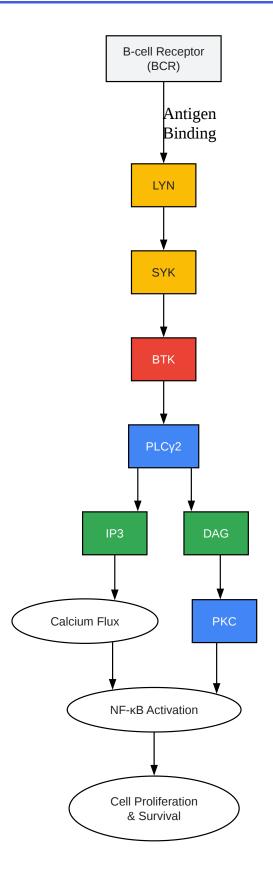
Brief Protocol:

- Cell Preparation: Cells are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
- Assay Setup: Transfected cells are plated and treated with the NanoBRET™ tracer and varying concentrations of the test compound.
- BRET Measurement: After an incubation period, the NanoGlo® substrate is added, and the luminescence and fluorescence signals are measured using a plate reader.
- Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease
 in the BRET ratio with increasing concentrations of the test compound indicates target
 engagement. IC50 values are determined from the dose-response curve.[10][11][12][13]

Visualizing the Landscape

To better understand the context of BTK inhibition and the methodologies for its assessment, the following diagrams are provided.

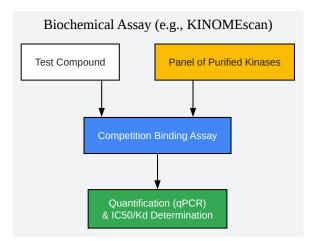


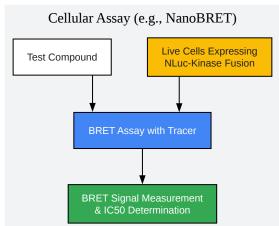


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Caption: Simplified BTK Signaling Pathway.



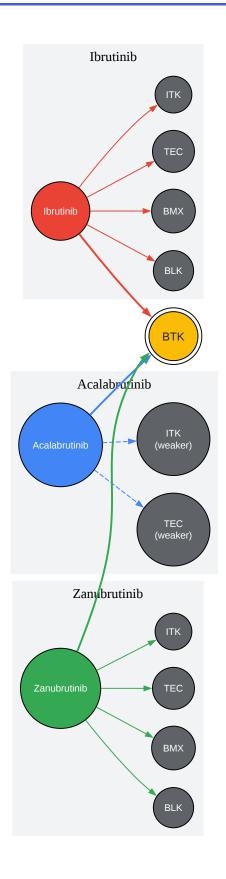




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Caption: Experimental Workflow for Kinase Selectivity Profiling.





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